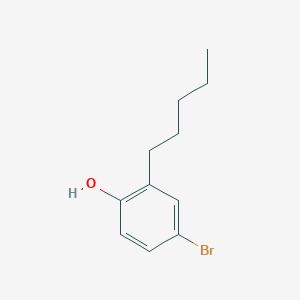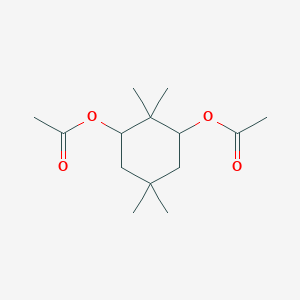
Tripentylalumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripentylalumane is an organoaluminum compound that has garnered interest in various fields of research due to its unique chemical properties It is characterized by the presence of three pentyl groups attached to an aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripentylalumane typically involves the reaction of aluminum trichloride with pentylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the aluminum compound. The general reaction can be represented as follows:
AlCl3+3C5H11MgBr→Al(C5H11)3+3MgBrCl
The reaction is usually conducted at low temperatures to control the reactivity of the organometallic reagents and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also minimizes the risk of exposure to reactive intermediates and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tripentylalumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and pentyl radicals.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the pentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of hydrogen gas or other reducing agents.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products Formed
Oxidation: Aluminum oxide and pentyl radicals.
Reduction: Reduced organic compounds and aluminum by-products.
Substitution: New organoaluminum compounds with different substituents.
Applications De Recherche Scientifique
Tripentylalumane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and composites.
Mécanisme D'action
The mechanism of action of tripentylalumane involves its ability to form strong bonds with other molecules through its aluminum center. This allows it to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the aluminum center plays a crucial role in stabilizing transition states and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Triphenylaluminum: Contains three phenyl groups attached to the aluminum atom.
Trimethylaluminum: Composed of three methyl groups attached to the aluminum atom.
Uniqueness
Tripentylalumane is unique due to the presence of longer alkyl chains (pentyl groups) compared to other similar compounds. This results in different reactivity and solubility properties, making it suitable for specific applications where other organoaluminum compounds may not be effective.
Propriétés
Numéro CAS |
21302-44-3 |
|---|---|
Formule moléculaire |
C15H33Al |
Poids moléculaire |
240.40 g/mol |
Nom IUPAC |
tripentylalumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-3-5-4-2;/h3*1,3-5H2,2H3; |
Clé InChI |
JOJQVUCWSDRWJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Al](CCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)


![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)





